Technical Whitepaper: Synthetic Utility and Physicochemical Profiling of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid
Technical Whitepaper: Synthetic Utility and Physicochemical Profiling of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid
Executive Summary
In modern medicinal chemistry, the shift towards highly functionalized, sp3-rich scaffolds has become a cornerstone for developing therapeutics with superior pharmacokinetic profiles. The compound 1-(tert-butoxycarbonyl)-4-hydroxy-3-methylpiperidine-4-carboxylic acid (CAS: 1782358-64-8) represents a premium molecular building block designed for this exact purpose[1].
As an application scientist in drug development, the selection of starting materials is never arbitrary. This whitepaper provides an in-depth technical analysis of this specific piperidine derivative, detailing its structural rationale, orthogonal reactivity, and field-proven experimental workflows.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this piperidine derivative is critical for predicting its behavior in both synthetic workflows and biological systems.
| Property | Value |
| Chemical Name | 1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-4-carboxylic acid |
| CAS Registry Number | 1782358-64-8 (rel-(3R,4S) isomer: 2924743-34-8)[2] |
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.30 g/mol |
| Fsp3 (Fraction sp3) | 0.83 (10 out of 12 carbons are sp3 hybridized) |
| Hydrogen Bond Donors | 2 (Hydroxyl, Carboxylic Acid) |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area (tPSA) | 86.9 Ų |
Structural Rationale: Escaping Flatland
The architectural design of this molecule directly aligns with the paradigm[3]. By increasing the fraction of sp3-hybridized carbons (Fsp3 = 0.83), researchers can significantly enhance aqueous solubility, reduce melting points, and minimize off-target promiscuity compared to planar, aromatic-heavy molecules[4].
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Piperidine Core: Acts as a privileged basic pharmacophore that can be tuned via N-alkylation post-deprotection.
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C3-Methyl Group: Introduces steric bulk, restricting the conformational flexibility of the ring and locking it into a preferred chair conformation.
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C4-Quaternary Center: The geminal substitution of a hydroxyl and a carboxylic acid at C4 creates a dense, three-dimensional interaction node capable of acting as both a hydrogen bond donor and acceptor.
Orthogonal Reactivity Mapping
The synthetic utility of this building block lies in its orthogonal protection strategy. The three primary functional sites can be selectively manipulated without cross-reactivity, allowing for modular drug design.
Fig 1: Orthogonal reactivity map of the scaffold highlighting the three primary functional sites.
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N-Boc Protection: The tert-butoxycarbonyl group shields the secondary amine. It is completely stable to the basic conditions used in amide coupling but can be cleanly removed via acidolysis[5].
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C4-Carboxylic Acid: The primary site for elongation. Due to the steric hindrance from the adjacent C3-methyl and C4-hydroxyl groups, highly efficient coupling reagents are required.
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C4-Hydroxyl: A tertiary alcohol that remains largely unreactive during standard peptide coupling, acting as a passive structural feature unless subjected to strong dehydrating conditions.
Experimental Methodologies: Self-Validating Workflows
To ensure high-fidelity synthesis, the following protocols have been optimized for causality and reproducibility.
Protocol 1: Sterically Hindered Amide Coupling
Causality Note: Standard carbodiimides (e.g., EDC/NHS) often fail or produce low yields with highly hindered quaternary carboxylic acids. We utilize , which generates an active ester with 1-hydroxy-7-azabenzotriazole (HOAt)[6]. The nitrogen atom at the 7-position of the HOAt leaving group provides a critical neighboring group effect, accelerating the coupling process via intramolecular hydrogen bonding and minimizing epimerization at the C4 stereocenter[7].
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Activation: Dissolve 1.0 eq of the scaffold in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to form the active ester.
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Coupling: Introduce 1.1 eq of the target primary or secondary amine. Stir the reaction mixture for 2–12 hours. Monitor progression via LC-MS to ensure complete conversion.
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Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Crucial Step: Wash the combined organic layers extensively with 5% aqueous LiCl to remove residual DMF, followed by a brine wash. Dry over anhydrous Na2SO4 and concentrate in vacuo.
Protocol 2: N-Boc Deprotection
Causality Note: The relies on the generation of a highly stable tert-butyl cation under acidic conditions[8]. We utilize a 20% TFA in DCM system to balance reaction kinetics with the preservation of the newly formed amide bond and the tertiary alcohol.
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Acidolysis: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution. Cool to 0 °C and add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v concentration.
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Cleavage: Warm to room temperature and stir for 1-2 hours. The evolution of CO2 gas indicates the decomposition of the tert-butyl carbamate.
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Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene three times to azeotropically remove residual TFA, yielding the free piperidine as a highly pure TFA salt ready for downstream functionalization.
Fig 2: Standard experimental workflow for amide coupling and subsequent N-Boc deprotection.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.[Link]
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Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[Link]
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Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]
Sources
- 1. 1782358-64-8 | 1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-4-carboxylic acid - AiFChem [aifchem.com]
- 2. Search Results - AK Scientific [aksci.com]
- 3. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.google.cn [books.google.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Hydroxy-7-azabenzotriazole - Wikipedia [en.wikipedia.org]
- 8. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]
